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Compound of Interest

Compound Name: 6-O-Maltosyl-beta-cyclodextrin

Cat. No.: B1139414 Get Quote

The persistent challenge of poor aqueous solubility remains a significant barrier in

pharmaceutical development, often leading to low bioavailability and suboptimal therapeutic

efficacy.[1] Cyclodextrins (CDs), a class of cyclic oligosaccharides, function as molecular hosts

capable of encapsulating hydrophobic "guest" molecules within their internal cavity, thereby

enhancing their solubility and stability.[1][2][3]

While native β-cyclodextrin (β-CD) has been a foundational tool, its utility is often constrained

by relatively low aqueous solubility and a dose-dependent toxicity profile.[4] 6-O-α-Maltosyl-β-

cyclodextrin (also referred to as G₂-β-CD or M-β-CD) represents a significant advancement.

This derivative, formed by the enzymatic attachment of a maltose unit to the primary rim of β-

cyclodextrin, exhibits dramatically increased water solubility and a more favorable safety

profile, positioning it as a high-performance excipient for a new generation of drug delivery

systems.[4][5][6]

Core Identification and Physicochemical Properties
A precise understanding of the physicochemical properties of G₂-β-CD is fundamental to its

effective application in formulation science.

Chemical Identification:

Systematic Name: O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→6A)-β-

Cyclodextrin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1139414?utm_src=pdf-interest
https://pdf.benchchem.com/26/Application_Notes_Protocols_Enhancing_Drug_Solubility_with_6_O_Maltosyl_cyclomaltohexaose.pdf
https://pdf.benchchem.com/26/Application_Notes_Protocols_Enhancing_Drug_Solubility_with_6_O_Maltosyl_cyclomaltohexaose.pdf
https://www.onlinepharmacytech.info/docs/vol2issue3/JPST10-02-03-03.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3147107/
https://www.tandfonline.com/doi/full/10.1080/10717544.2021.1976310
https://www.tandfonline.com/doi/full/10.1080/10717544.2021.1976310
https://pdf.benchchem.com/26/A_Comparative_Analysis_of_6_O_Maltosyl_cyclomaltohexaose_and_Sulfobutylether_cyclodextrin_for_Pharmaceutical_Applications.pdf
https://www.mdpi.com/1422-0067/20/5/1152
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CAS Number:104723-60-6[7][8][9][10]

Synonyms: Maltosyl-beta-cyclodextrin, M-β-CD, G₂-β-CD[7]

Table 1: Key Physicochemical Properties of 6-O-α-Maltosyl-β-cyclodextrin

Property Value Source(s)

Molecular Formula C₅₄H₉₀O₄₅ [5]

Molecular Weight ~1459.27 g/mol [5][11][12][13]

Aqueous Solubility 147.1 g/100 mL [5]

Ionic Nature Non-ionic [5]

Purity (Typical) >95%

Appearance White solid powder [14][15]

The defining characteristic of G₂-β-CD is its exceptionally high aqueous solubility, which is a

direct consequence of the hydrophilic maltosyl substitution. This property not only enhances its

own dissolution but also significantly increases its capacity to form soluble inclusion complexes

with lipophilic drugs, a critical advantage over the parent β-cyclodextrin.[16]

The Mechanism of Inclusion Complexation
The efficacy of G₂-β-CD as a formulation excipient is rooted in its ability to form non-covalent

inclusion complexes.[17] This is a dynamic equilibrium process where a hydrophobic guest

molecule (the API) partitions from the aqueous environment into the more favorable, apolar

microenvironment of the cyclodextrin cavity.

The primary driving force for this encapsulation is the release of high-energy water molecules

from the hydrophobic cavity, a process that is entropically favorable.[17] Additional stability is

conferred by van der Waals forces and potential hydrogen bonding between the host and guest

molecules.[17]
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Caption: Inclusion complex formation between a guest API and a G₂-β-CD host.

Synthesis: An Enzymatic Approach
G₂-β-CD is typically synthesized via an enzymatic transglycosylation reaction.[5][18] This

biocatalytic approach offers high specificity and avoids the use of harsh chemical reagents,

resulting in a well-defined, mono-substituted product with high purity.

The general process involves the reaction of β-cyclodextrin with maltose in the presence of a

specific enzyme, such as pullulanase or isoamylase, which catalyzes the transfer of the

maltosyl group to the 6-hydroxyl position of one of the glucose units on the β-CD ring.[6][19]
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Synthesis & Purification Workflow
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Caption: General workflow for the enzymatic synthesis of G₂-β-CD.

Core Applications in Pharmaceutical Formulation
G₂-β-CD has demonstrated exceptional performance in enhancing the solubility, dissolution

rate, bioavailability, and stability of challenging APIs.

Superior Solubility Enhancement
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The primary application of G₂-β-CD is to increase the apparent aqueous solubility of poorly

soluble drugs. Its own high solubility allows for the creation of formulations with a higher

concentration of the solubilizing agent, leading to a greater solubilization capacity compared to

other cyclodextrins.

Case Study: Fraxinellone Fraxinellone, a compound with anti-hepatic fibrosis activity, is limited

by its poor water solubility.[1] A study comparing various cyclodextrins demonstrated the

superior solubilizing power of G₂-β-CD.[4]

Table 2: Comparative Solubility of Fraxinellone with Different Cyclodextrins

Solubilizer
Fraxinellone
Solubility (mg/mL)

Fold Increase vs.
Water

Source(s)

Water ~0.079 1x [4]

Hydroxypropyl-β-CD

(HP-β-CD)
6.55 ~83x [4]

Sulfobutyl ether-β-CD

(SBE-β-CD)
13.56 ~172x [4]

6-O-α-Maltosyl-β-CD

(G₂-β-CD)
12.32 - 12.74 ~156-160x [4]

Enhancement of Oral Bioavailability
By increasing a drug's solubility and dissolution rate in the gastrointestinal tract, G₂-β-CD can

significantly improve its oral bioavailability. For Fraxinellone, the G₂-β-CD inclusion complex

exhibited a 5.8-fold increase in oral bioavailability compared to the free drug.[4] This is a direct

result of presenting a higher concentration of the drug in a dissolved state at the site of

absorption.

Additional Formulation Advantages
Beyond solubility, G₂-β-CD offers a range of benefits:

Improved Stability: Encapsulation protects sensitive APIs from degradation by light, heat, or

oxidation.[3][20]
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Reduced Irritation: For topical or parenteral routes, complexation can reduce local tissue

irritation by lowering the concentration of free drug at the application site.[3][21]

Taste Masking: By sequestering bitter or unpleasant tasting APIs, it can improve the

palatability of oral formulations.[3]

Topical Delivery: It can enhance the permeation of drugs into the skin by increasing the

thermodynamic activity of the drug at the skin's surface.[21]

Key Experimental Protocols
The following protocols provide a framework for the preparation and characterization of drug-

G₂-β-CD inclusion complexes.

Protocol: Preparation of an Inclusion Complex
(Lyophilization Method)
This method is widely used to produce a solid, amorphous complex with a high surface area for

rapid dissolution.[4]

Rationale: Dissolving both components in a solvent system ensures intimate molecular mixing.

Rapid freezing traps this disordered state, and subsequent sublimation of the solvent prevents

the drug from crystallizing out, resulting in a stable, amorphous solid dispersion.

Step-by-Step Methodology:

Dissolution of Host: Accurately weigh and dissolve the required amount of G₂-β-CD (e.g., for

a 1:1 molar ratio with the drug) in a specific volume of distilled water with continuous stirring.

Dissolution of Guest: Dissolve the accurately weighed drug in a minimal amount of a suitable

organic solvent (e.g., ethanol).

Mixing: Slowly add the ethanolic drug solution to the aqueous G₂-β-CD solution under

constant stirring.[1] This gradual addition minimizes precipitation of the free drug.

Equilibration: Continue stirring the mixture for a set period (e.g., 24-72 hours) at a controlled

temperature (e.g., 37°C) to allow the inclusion complex to reach equilibrium.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3147107/
https://pdf.benchchem.com/26/Application_Notes_and_Protocols_for_Topical_Drug_Delivery_Using_6_O_Maltosyl_cyclomaltohexaose.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3147107/
https://pdf.benchchem.com/26/Application_Notes_and_Protocols_for_Topical_Drug_Delivery_Using_6_O_Maltosyl_cyclomaltohexaose.pdf
https://www.tandfonline.com/doi/full/10.1080/10717544.2021.1976310
https://pdf.benchchem.com/26/Application_Notes_Protocols_Enhancing_Drug_Solubility_with_6_O_Maltosyl_cyclomaltohexaose.pdf
https://www.tandfonline.com/doi/full/10.1080/10717544.2021.1976310
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Freezing: Rapidly freeze the resulting clear solution or fine suspension using a dry

ice/acetone bath or by placing it in a -80°C freezer.

Lyophilization: Dry the frozen sample in a freeze-dryer until all the solvent is sublimated,

yielding a dry, fluffy powder.

Sieving: Pass the dried complex through a sieve to ensure a uniform particle size.[16]

Protocol: Phase-Solubility Study (Higuchi-Connors
Method)
This experiment is crucial for determining the stoichiometry (host:guest ratio) and the apparent

stability constant (Kc) of the inclusion complex, which quantifies the binding strength.[16]

Rationale: The method relies on measuring the increase in a drug's solubility as a function of

increasing cyclodextrin concentration. The shape of the resulting phase-solubility diagram

reveals the nature of the complex.

Phase-Solubility Workflow
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Caption: Workflow for a phase-solubility study.

Step-by-Step Methodology:

Preparation of Solutions: Prepare a series of aqueous solutions of G₂-β-CD at various

concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).[1]
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Addition of Drug: Add an excess amount of the poorly soluble drug to separate vials

containing each G₂-β-CD solution. The excess is critical to ensure saturation.

Equilibration: Seal the vials and place them in a shaker incubator at a constant,

physiologically relevant temperature (e.g., 37°C) for a sufficient time (e.g., 72 hours) to

ensure equilibrium is reached.[1]

Separation: After equilibration, centrifuge or filter the samples (e.g., using a 0.22 µm syringe

filter) to remove the undissolved, excess drug.[1]

Quantification: Determine the concentration of the dissolved drug in each clear filtrate using

a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analysis: Plot the concentration of the dissolved drug (Y-axis) against the concentration of

G₂-β-CD (X-axis). For a 1:1 complex, a linear (Aₗ-type) plot is typically observed. The stability

constant (Kc) can be calculated from the slope and the intrinsic solubility of the drug (the y-

intercept).

Characterization of Solid Complexes
Confirming the formation of a true inclusion complex, rather than a simple physical mixture,

requires solid-state characterization techniques:

Differential Scanning Calorimetry (DSC): The disappearance or shifting of the drug's melting

endotherm indicates its amorphous state and inclusion within the CD cavity.[4]

Powder X-ray Diffractometry (PXRD): The loss of sharp diffraction peaks characteristic of the

crystalline drug and the appearance of a diffuse halo pattern confirms the formation of an

amorphous complex.[4]

Fourier-Transform Infrared Spectroscopy (FT-IR): Shifts or changes in the intensity of

characteristic vibrational bands of the drug can indicate its interaction with the host molecule.

[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like ROESY can

provide definitive proof of inclusion by showing through-space correlations between protons

of the drug and the inner-cavity protons of the cyclodextrin.[6]
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Safety and Regulatory Considerations
G₂-β-CD is noted for its favorable safety profile, exhibiting low toxicity and negligible

cytotoxicity in various studies.[4][22] Unlike native β-cyclodextrin, which has been associated

with nephrotoxicity at higher parenteral doses, modified derivatives like G₂-β-CD are generally

considered safer.[5] The oral availability of cyclodextrins is very low, and they are typically not

expected to cause adverse interactions with nutrients at standard doses.[23][24] As with any

excipient, the amount used in a final formulation must be justified and fall within safe limits

established by preclinical and clinical studies.

Conclusion and Future Outlook
6-O-α-Maltosyl-β-cyclodextrin stands out as a highly effective and safe pharmaceutical

excipient. Its ability to dramatically enhance the solubility and bioavailability of poorly water-

soluble compounds provides a powerful tool for drug formulators to overcome significant

development hurdles. Its superior physicochemical properties and robust performance, as

demonstrated in numerous studies, make it a compelling alternative to traditional cyclodextrins

and other solubilization technologies. As the pharmaceutical industry continues to pursue

complex molecules, the role of advanced, rationally designed excipients like G₂-β-CD will

become increasingly critical in translating promising APIs into effective therapeutic products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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